5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde

Catalog No.
S12812816
CAS No.
M.F
C21H13NO4
M. Wt
343.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde

Product Name

5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde

IUPAC Name

5-nitro-2-[2-(2-phenylethynyl)phenoxy]benzaldehyde

Molecular Formula

C21H13NO4

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C21H13NO4/c23-15-18-14-19(22(24)25)12-13-21(18)26-20-9-5-4-8-17(20)11-10-16-6-2-1-3-7-16/h1-9,12-15H

InChI Key

MQWJKFRXJPDDIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])C=O

5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is an organic compound with the molecular formula C21H13NO4C_{21}H_{13}NO_{4} and a molecular weight of approximately 343.33 g/mol. It features a nitro group, a benzaldehyde functional group, and a phenylethynyl moiety attached to a phenoxy structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science due to its unique structural properties.

The chemical behavior of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is primarily influenced by the presence of its functional groups:

  • Nitration Reactions: The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: This compound can undergo condensation reactions, particularly with amines, to form imines or related derivatives.

The synthesis of 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde can be achieved through several methods:

  • Starting from Phenolic Compounds: One approach involves the reaction of 5-nitro-2-hydroxybenzaldehyde with phenylethyne in the presence of a base such as potassium carbonate, leading to the formation of the desired compound via nucleophilic substitution.
  • Multistep Synthesis: Another method may involve multiple steps starting from simpler precursors, including nitration and subsequent coupling reactions to introduce the phenylethynyl and phenoxy groups.
  • Use of Catalysts: Transition metal catalysts can facilitate cross-coupling reactions that allow for the assembly of complex structures involving this compound.

5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals due to its unique structure that may interact with biological targets.
  • Material Science: In the development of organic materials for electronics or photonics, leveraging its electronic properties.
  • Chemical Research: As a reagent in organic synthesis for creating complex molecules.

Interaction studies involving 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde are crucial for understanding its potential biological effects. Preliminary studies may focus on:

  • Binding Affinity: Investigating how well this compound binds to specific proteins or enzymes.
  • Mechanism of Action: Understanding how this compound exerts its effects at a molecular level, particularly if it shows promise as a therapeutic agent.
  • Toxicity Studies: Assessing any potential cytotoxic effects on human cells or model organisms.

Several compounds share structural similarities with 5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberUnique Features
5-Nitro-2-(phenoxy)benzaldehyde99847-09-3Lacks the phenylethynyl group; simpler structure.
4-Nitrophenol100-02-7Contains a hydroxyl group instead of an aldehyde; more polar.
4-Bromo-2-(2-(phenylethynyl)phenoxy)benzaldehyde525569-71-5Contains a bromine substituent; potentially different reactivity.

Uniqueness

5-Nitro-2-(2-(phenylethynyl)phenoxy)benzaldehyde is unique due to its combination of a nitro group, an aldehyde function, and an ethynyl substituent on a phenolic framework. This specific arrangement may lead to distinct chemical reactivity and biological activity compared to other similar compounds listed above.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

343.08445790 g/mol

Monoisotopic Mass

343.08445790 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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